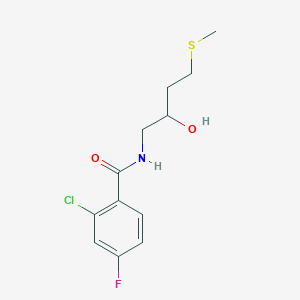
2-Chloro-4-fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide is a synthetic compound that has been extensively researched for its potential applications in the field of medicine. It belongs to the class of benzamide derivatives and is known to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 2-Chloro-4-fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
2-Chloro-4-fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and alleviate pain. It has also been shown to modulate the immune system and enhance the body's natural defense mechanisms against infections and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Chloro-4-fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide is its versatility in the laboratory. It can be easily synthesized and purified, and its biological activities can be easily tested using a variety of assays and experimental models. However, one of the limitations of this compound is its potential toxicity and side effects, which need to be carefully evaluated and monitored in laboratory experiments.
Orientations Futures
There are many potential future directions for research on 2-Chloro-4-fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide. Some of the possible areas of investigation include:
1. Further studies on the mechanism of action of this compound and its interactions with various enzymes and signaling pathways.
2. Development of new synthetic methods for the preparation of this compound and its analogs with improved biological activities.
3. Investigation of the potential use of this compound as a diagnostic tool for cancer and other diseases.
4. Evaluation of the safety and efficacy of this compound in clinical trials for the treatment of various diseases.
5. Development of new drug delivery systems and formulations for this compound to improve its pharmacokinetic and pharmacodynamic properties.
In conclusion, 2-Chloro-4-fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide is a synthetic compound with a wide range of biological activities and potential applications in the field of medicine. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of 2-Chloro-4-fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide involves the reaction of 2-chloro-4-fluoroaniline with 2-hydroxy-4-methylsulfanylbutyric acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is then purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
2-Chloro-4-fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide has been extensively researched for its potential applications in the field of medicine. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antitumor, and antifungal activities. It has also been investigated for its potential use as a diagnostic tool for cancer and other diseases.
Propriétés
IUPAC Name |
2-chloro-4-fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO2S/c1-18-5-4-9(16)7-15-12(17)10-3-2-8(14)6-11(10)13/h2-3,6,9,16H,4-5,7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXINNFMDOPSUPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)C1=C(C=C(C=C1)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-fluoro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

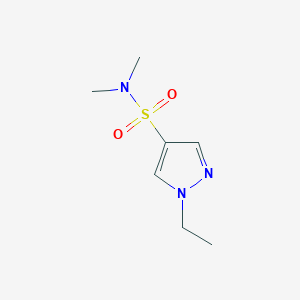
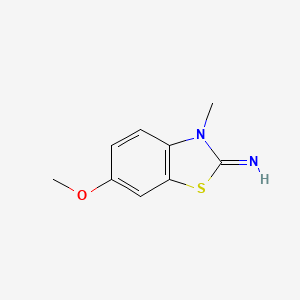
![6-cyclopropyl-2-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2932716.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-(tetrazol-1-yl)benzoate](/img/structure/B2932718.png)
![3,4-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2932721.png)
![Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2932722.png)
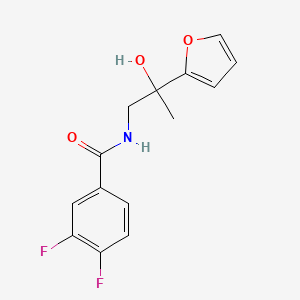
![4-[(3,5-Dimethylcyclohexyl)oxy]benzene-1-sulfonamide](/img/structure/B2932726.png)
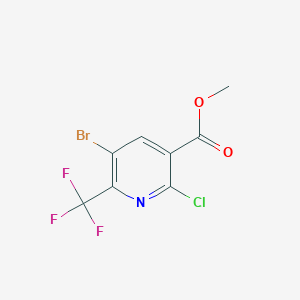
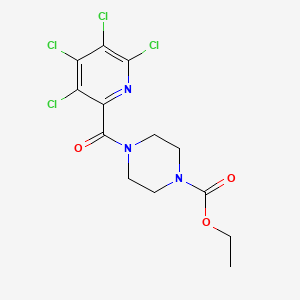
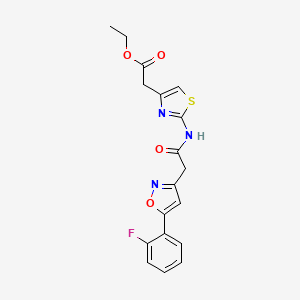
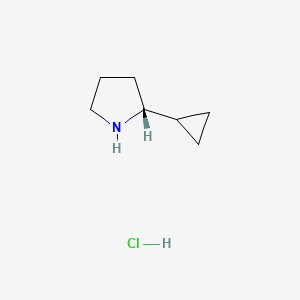
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2932735.png)